molecular formula C23H23F2N3O B5409512 3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine

Cat. No. B5409512
M. Wt: 395.4 g/mol
InChI Key: AIRRGXKFMUKZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as DFEIB, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce oxidative stress. In inflammation research, this compound has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Another advantage is that it has been extensively studied, which provides a wealth of information on its properties and potential applications. However, one of the limitations is that it is a complex molecule that requires specialized equipment and expertise to synthesize. Another limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for 3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine research. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine is a complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 2,6-difluorobenzyl chloride with 3-(1H-imidazol-2-yl)benzoic acid to form an intermediate compound. This intermediate compound is then reacted with piperidine to form the final product, this compound. The synthesis method is time-consuming and requires specialized equipment and expertise.

Scientific Research Applications

3-[2-(2,6-difluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-[3-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O/c24-20-7-2-8-21(25)19(20)10-9-16-4-3-13-28(15-16)23(29)18-6-1-5-17(14-18)22-26-11-12-27-22/h1-2,5-8,11-12,14,16H,3-4,9-10,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRRGXKFMUKZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CN3)CCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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